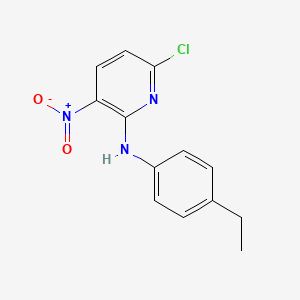![molecular formula C15H15BrO2 B8692694 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene
Vue d'ensemble
Description
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the 1-position and a 4-methoxybenzyl group is attached through an oxygen atom at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 1-position.
Etherification: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the ether linkage, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Applications De Recherche Scientifique
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials with specific properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The methoxy group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.
Comparaison Avec Des Composés Similaires
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the benzyl ether linkage, making it less versatile in certain synthetic applications.
1-Bromo-3-methoxybenzene: Similar structure but with the methoxy group directly attached to the benzene ring, resulting in different reactivity.
1-Bromo-3-{[(4-methylbenzyl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C15H15BrO2 |
|---|---|
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-7-5-12(6-8-15)10-18-11-13-3-2-4-14(16)9-13/h2-9H,10-11H2,1H3 |
Clé InChI |
LOECLSPVPRYHCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)

![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)

![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)


